molecular formula C18H21N3O4S B2974976 [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate CAS No. 874011-01-5

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

Cat. No.: B2974976
CAS No.: 874011-01-5
M. Wt: 375.44
InChI Key: PMBRGKJZJHCNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate features a 1,4-benzothiazine core substituted with a 3-oxo group and an acetamide-derived side chain. The benzothiazine scaffold is a heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules . The substituent at the acetamide position—(1-cyano-1,2-dimethylpropyl)carbamoyl—introduces steric bulk and electron-withdrawing properties (via the cyano group), which may modulate solubility, stability, and receptor-binding affinity.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-oxo-1,4-benzothiazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12(2)18(3,11-19)20-15(22)9-25-17(24)8-21-13-6-4-5-7-14(13)26-10-16(21)23/h4-7,12H,8-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBRGKJZJHCNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CN1C(=O)CSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate is a member of the benzothiazinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H23ClN2O4
  • Molecular Weight : 414.9 g/mol

The compound features a benzothiazinone core fused with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Benzothiazinones are known for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For example, studies have shown that derivatives of benzothiazinones can inhibit the growth of drug-resistant strains of tuberculosis by targeting specific metabolic pathways within the bacteria .

Cytotoxicity and Safety Profile

In vitro studies have evaluated the cytotoxic effects of benzothiazinone derivatives on human fibroblast cells. Notably, one study reported that a related compound exhibited an IC50 value of 39.80 µM in human fibroblast cells, suggesting a favorable safety profile at concentrations below this threshold . This indicates potential for therapeutic applications with minimal cytotoxic effects.

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Compounds derived from benzothiazinones have demonstrated promising AChE inhibition activity, with IC50 values indicating effective inhibition . This property positions these compounds as potential candidates for treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Study Compound Tested Biological Activity IC50 Value
Study 1Benzothiazinone 5BdAChE Inhibition8.48 µM (cortex)
Study 2Related BenzothiazinoneCytotoxicity in MCR-5 cells>100 µM (safe)

The biological activity of this compound is attributed to its ability to interfere with critical biochemical pathways:

  • Inhibition of Bacterial Enzymes : The compound likely disrupts metabolic processes in bacteria by inhibiting enzymes essential for cell wall synthesis.
  • Neurotransmitter Modulation : By inhibiting AChE, the compound may increase levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound’s uniqueness lies in its substituent group, which distinguishes it from other benzothiazine derivatives. Below is a comparative analysis with three analogs:

Compound Substituent Group Biological Activity Synthesis & Characterization References
Target Compound (1-Cyano-1,2-dimethylpropyl)carbamoyl Hypothesized enhanced receptor affinity Likely involves carbamoylation steps; characterization via NMR, IR, and mass spectrometry (if synthesized)
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Methyl ester Stimulant, antidepressant Synthesized via esterification; crystal structure determined using SHELX programs
(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Substituted-phenyl-1,2,4-oxadiazol-5-yl Not explicitly stated Synthesized in "ethical yields"; characterized by ¹H NMR, IR, and mass spectrometry
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Acetamide Derivative for further functionalization Synthesized for derivatization; crystal structure reported

Analysis of Substituent Effects

Electron-Withdrawing vs. Methyl esters (e.g., ) are hydrolytically labile, which could limit bioavailability, whereas the carbamoyl group may offer greater metabolic stability .

Oxadiazole-containing derivatives () may exhibit distinct hydrogen-bonding patterns due to their heteroaromatic rings, affecting solubility and crystal packing .

Biological Implications: Methyl ester derivatives () are noted for CNS activities, suggesting the benzothiazine core is pharmacologically active. The target compound’s carbamoyl group could enhance blood-brain barrier penetration or receptor specificity . Acetamide derivatives () are primarily intermediates, highlighting the role of substituents in directing synthetic utility vs. direct bioactivity .

Research Findings and Methodological Considerations

Limitations and Knowledge Gaps

  • Direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound is absent.
  • Substituent effects on ring puckering () remain unexplored; the 3-oxo group could influence the benzothiazine ring’s conformation, altering binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.